
BM635
概要
説明
BM635は、強力な抗マイコバクテリア活性を有することで知られる化学化合物です。 これは、結核の原因となる結核菌の生存に不可欠なタンパク質MmpL3の阻害剤です 。 この化合物は、in vitroおよびin vivoの両方で研究において有望な結果を示しており、さらなる研究と潜在的な治療用途にとって貴重な候補となっています 。
準備方法
合成経路と反応条件
BM635は、ピロールコアの形成を含む一連の化学反応によって合成できます。合成経路には通常、以下の手順が含まれます。
ピロールコアの形成: ピロールコアは、酸性条件下でアルデヒドとアミンを組み合わせて合成されます。
置換反応: 様々な置換基は、通常、ハロゲン化化合物と金属触媒を使用して、置換反応によってピロールコアに付加されます。
工業生産方法
This compoundの工業生産には、一貫性と純度を確保しながら、合成経路のスケールアップが含まれます。これは、収率を最大化し、不純物を最小限に抑えるために、温度、圧力、溶媒の選択などの反応条件の最適化を必要とする場合がよくあります。 連続フロー化学などの高度な技術は、効率とスケーラビリティを向上させるために採用される可能性があります 。
化学反応の分析
反応の種類
BM635は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: this compoundは、様々な酸化された誘導体を形成するために酸化することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主要な生成物
これらの反応から生成される主な生成物には、様々な官能基が修飾されたthis compoundの誘導体が含まれ、それらの生物学的活性をさらに研究することができます 。
科学研究における用途
This compoundは、次のものを含む幅広い科学研究用途を持っています。
化学: ピロールベースの阻害剤の研究のためのモデル化合物として使用されます。
生物学: 結核菌の増殖を阻害する役割について調査されています。
医学: 結核の治療のための潜在的な治療薬として探求されています。
科学的研究の応用
Chemical Properties and Mechanism of Action
BM635 is characterized by its unique structure, which includes a pyrrole core. Its mechanism of action involves the inhibition of MmpL3, disrupting the transport of mycolic acids necessary for the synthesis of the bacterial cell wall. This disruption leads to bacterial cell death, making this compound a candidate for developing new anti-TB therapies.
Key Chemical Reactions
This compound can undergo several types of reactions:
- Oxidation : Can be oxidized to form various derivatives.
- Reduction : Reduction reactions modify functional groups.
- Substitution : Substitution reactions introduce different substituents onto the pyrrole core.
These reactions are essential for synthesizing analogs that may exhibit improved efficacy or bioavailability.
Applications in Scientific Research
This compound has been extensively studied across various domains:
Chemistry
- Model Compound : Used as a model for studying pyrrole-based inhibitors, providing insights into structure-activity relationships (SAR) and guiding the design of more effective compounds.
Biology
- Anti-mycobacterial Activity : Investigated for its ability to inhibit the growth of M. tuberculosis. Studies have shown it possesses a minimum inhibitory concentration (MIC) as low as 0.12 μM against drug-sensitive strains .
Medicine
- Therapeutic Development : Explored as a potential therapeutic agent in TB treatment. Its efficacy has been demonstrated in murine models, highlighting its promise as a lead compound for further drug development .
Nanotechnology
- Drug Delivery Systems : Research has focused on developing nanocarriers (such as nanoemulsions and niosomes) to enhance the delivery and bioavailability of this compound. These formulations aim to improve drug solubility and stability, addressing challenges associated with conventional TB treatments .
Pharmaceutical Development
- Analog Synthesis : Systematic variations around this compound's structure have led to the identification of new analogs with enhanced drug-like properties and improved pharmacokinetics .
Case Study 1: Efficacy in Murine Models
Research demonstrated that this compound analogs showed significant efficacy in murine models infected with M. tuberculosis. One study reported an analog with an MIC of 0.15 μM and a selectivity index (SI) of 133, indicating its potential as a viable therapeutic option .
Case Study 2: Nanocarrier Formulations
A study developed nanoemulsions containing this compound, which exhibited favorable physicochemical properties and enhanced anti-mycobacterial activity compared to free drug formulations. This approach aims to overcome challenges related to drug solubility and delivery .
作用機序
BM635は、結核菌の細胞膜を介したミコール酸の輸送に関与するタンパク質MmpL3を阻害することにより、その効果を発揮します。この阻害は、細菌の細胞壁合成を阻害し、細菌の死につながります。 含まれる分子標的と経路には、this compoundがMmpL3の活性部位に結合し、その正常な機能を阻害することが含まれます 。
類似の化合物との比較
This compoundは、MmpL3も標的とするが、異なる物理化学的特性を持つBM859などの他の類似の化合物と比較されます。this compoundは、その高い効力とMmpL3の特異的な阻害により、ユニークです。類似の化合物には以下が含まれます。
BM859: 異なる溶解性とバイオアベイラビリティ特性を持つ別のMmpL3阻害剤。
類似化合物との比較
BM635 is compared with other similar compounds, such as BM859, which also targets MmpL3 but has different physicochemical properties. This compound is unique due to its high potency and specific inhibition of MmpL3. Similar compounds include:
BM859: Another MmpL3 inhibitor with different solubility and bioavailability properties.
BM212: A related compound with similar anti-mycobacterial activity but different structural features.
生物活性
BM635 is a novel synthetic compound recognized for its potent anti-mycobacterial properties, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB). As drug resistance in TB becomes increasingly problematic, this compound emerges as a promising candidate due to its unique mechanism of action and favorable pharmacological profile. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications in clinical settings.
This compound functions primarily as an inhibitor of the mycobacterial membrane protein Large 3 (MmpL3), which is essential for the transport of lipids and the integrity of the bacterial cell wall. By disrupting this critical function, this compound effectively inhibits the growth of Mtb. The minimal inhibitory concentration (MIC) for this compound against drug-sensitive strains has been reported as low as 0.15 μM, indicating high potency compared to other conventional TB treatments.
Comparative Efficacy
To illustrate the efficacy of this compound, a comparison with other anti-tuberculosis agents is presented in the following table:
Compound Name | Mechanism of Action | MIC Against M. tuberculosis | Unique Features |
---|---|---|---|
This compound | Inhibits MmpL3 | 0.15 μM | Low cytotoxicity; targets lipid transport |
Rifampicin | Inhibits RNA synthesis | 0.1 - 1 μg/mL | Broad-spectrum; resistance common |
Streptomycin | Inhibits protein synthesis | 2 - 10 μg/mL | Often used in combination therapy |
Clofazimine | Interferes with metabolism | 0.5 - 2 μg/mL | Also used in leprosy treatment |
Pharmacokinetics
Pharmacokinetic studies have shown that this compound achieves a maximum plasma concentration (Cmax) of approximately 579.1 ng/ml within three hours after oral administration. This rapid absorption profile is crucial for maintaining effective drug levels in patients undergoing TB treatment .
Case Studies and Research Findings
Several studies have explored the biological activity and therapeutic potential of this compound:
- In Vivo Efficacy: A study demonstrated that analogues of this compound exhibit improved drug-like properties and efficacy in murine models of TB infection. One analogue showed an MIC of 0.15 μM and a selectivity index (SI) of 133 against drug-sensitive strains .
- Nano-Based Drug Delivery: Research into nanoemulsions and niosomes loaded with this compound indicated that these formulations enhance bioavailability and therapeutic effectiveness against Mtb. The formulations were characterized by favorable physicochemical properties, including stability and drug-entrapment efficiency .
Future Directions
Given its promising biological activity, further research into this compound is warranted to explore its potential in treating multidrug-resistant TB strains. Ongoing studies aim to optimize its pharmacological properties and assess its efficacy in clinical trials.
特性
IUPAC Name |
4-[[1-(4-fluorophenyl)-2-methyl-5-(4-propan-2-ylphenyl)pyrrol-3-yl]methyl]morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O/c1-18(2)20-4-6-21(7-5-20)25-16-22(17-27-12-14-29-15-13-27)19(3)28(25)24-10-8-23(26)9-11-24/h4-11,16,18H,12-15,17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEGNYKRJDHJNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)C(C)C)CN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。